molecular formula C17H12F3N5O3 B12382445 Mmp-9/10-IN-2

Mmp-9/10-IN-2

Cat. No.: B12382445
M. Wt: 391.30 g/mol
InChI Key: RFSNGAKPMSAFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MMP-9/10-IN-2 is a chemical reagent designed as a potent dual inhibitor targeting Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-10 (MMP-10). This compound provides researchers with a valuable tool to investigate the complex roles of these two enzymes in pathological processes. MMP-9, a gelatinase, is critically implicated in tumor progression by facilitating extracellular matrix (ECM) degradation, angiogenesis, and metastasis . Its expression is associated with lymph node metastasis and advanced tumor stages in various cancers, including breast and hypopharyngeal carcinoma . MMP-10, a stromelysin, is significantly upregulated in severe inflammatory conditions such as sepsis and is associated with increased disease severity and mortality . By simultaneously inhibiting both MMP-9 and MMP-10, this compound helps dissect their synergistic contributions to disease pathogenesis. The primary research applications of this compound include investigating the mechanisms of cancer invasion and metastasis, studying the dysregulated immune response in sepsis, and exploring new therapeutic strategies for vascular diseases . It is also useful for probing the role of these MMPs in other conditions involving tissue remodeling, such as spinal cord injury . This product is intended for research purposes by qualified laboratory personnel only. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12F3N5O3

Molecular Weight

391.30 g/mol

IUPAC Name

4-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C17H12F3N5O3/c18-17(19,20)10-3-7-11(8-4-10)21-13(26)9-1-5-12(6-2-9)22-14-23-15(27)25-16(28)24-14/h1-8H,(H,21,26)(H3,22,23,24,25,27,28)

InChI Key

RFSNGAKPMSAFPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)NC3=NC(=O)NC(=O)N3

Origin of Product

United States

Targeting Matrix Metalloproteinase 9 and Matrix Metalloproteinase 10 with Mmp 9/10 in 2

Identification and Validation of MMP-9 and MMP-10 as Research Targets for Mmp-9/10-IN-2

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that play a crucial role in remodeling the extracellular matrix (ECM). nih.gov While essential for normal physiological processes like development, tissue remodeling, and wound repair, their dysregulation is implicated in a wide array of pathological conditions. nih.govmdpi.com Among the 23 identified human MMPs, Matrix Metalloproteinase-9 (MMP-9) and Matrix Metalloproteinase-10 (MMP-10) have been extensively validated as significant research targets due to their consistent upregulation and functional roles in numerous diseases. frontiersin.org

MMP-9, also known as gelatinase B, is one of the most studied members of the MMP family. mdpi.com Its primary function is the degradation of ECM proteins, particularly type IV collagen, a major component of basement membranes. nih.govdovepress.com Elevated expression of MMP-9 is a hallmark of many pathological states. In oncology, increased MMP-9 levels are associated with tumor progression, invasion, metastasis, and angiogenesis in various cancers, including thyroid, breast, and hypopharyngeal carcinomas. frontiersin.orgmdpi.comwikipedia.orgnih.gov Studies have shown that MMP-9 expression often correlates with advanced tumor stages and a poorer prognosis for patients. mdpi.comdovepress.com Beyond cancer, MMP-9 is a key player in autoimmune diseases, cardiovascular conditions, and inflammatory processes. nih.govnih.govwikipedia.org

MMP-10, or stromelysin-2, is another critical MMP involved in ECM degradation, capable of breaking down proteoglycans and fibronectin. wikipedia.org Though typically undetectable in most healthy tissues, its expression is readily induced by injury or inflammatory stimuli. ahajournals.org MMP-10 has been identified as a key factor in several disease processes. It is overexpressed in various tumors and has been linked to cancer stem cell vitality and metastasis. wikipedia.orgahajournals.org In cardiovascular disease, MMP-10 is implicated in the pathology of atherosclerosis and calcific aortic valve stenosis. ahajournals.orgresearchgate.net Significantly, MMP-10 can also activate other MMPs, including pro-MMP-9, amplifying the cascade of ECM degradation. researchgate.net The involvement of both MMP-9 and MMP-10 in overlapping and critical disease pathways validates them as compelling targets for the development of therapeutic inhibitors.

Table 1: Pathophysiological Roles of MMP-9 and MMP-10
EnzymeAssociated PathologiesKey Functions in DiseaseReferences
MMP-9 (Gelatinase B)Cancer (Thyroid, Breast, Esophageal, etc.), Autoimmune Diseases, Cardiovascular Disease, Inflammation, ArthritisDegrades Type IV collagen, facilitates tumor invasion and metastasis, promotes angiogenesis, modulates immune cell migration. nih.govmdpi.comnih.govdovepress.comwikipedia.org
MMP-10 (Stromelysin-2)Cancer, Calcific Aortic Valve Stenosis, Atherosclerosis, Muscular DystrophyDegrades proteoglycans and fibronectin, activates other MMPs (including MMP-9), promotes inflammation, involved in tissue repair and remodeling. wikipedia.orgahajournals.orgresearchgate.netnih.gov

Preclinical Development History and Design Principles of this compound and Related Inhibitors

The development of MMP inhibitors (MMPIs) has undergone a significant evolution driven by early clinical trial failures and a deeper understanding of MMP biology. The first generation of MMPIs, such as prinomastat, were primarily broad-spectrum inhibitors, often utilizing a hydroxamic acid group to chelate the zinc ion in the enzyme's active site. dovepress.commdpi.com While effective at inhibiting MMP activity in preclinical models, these compounds failed in clinical trials due to a lack of specificity, which led to significant side effects. dovepress.comcore.ac.uk This lack of success was largely attributed to the non-selective inhibition of all MMPs, including those that have protective or beneficial roles in the body. frontiersin.orgdovepress.com

This setback spurred a new era of MMPI development focused on achieving high selectivity for specific MMP targets. dovepress.comresearchgate.net Modern design principles have shifted away from targeting only the highly conserved active site. Instead, researchers now exploit structural differences in less-conserved regions, known as exosites, to develop selective inhibitors. dovepress.commdpi.com The hemopexin (PEX) domain, which is involved in substrate recognition and varies more significantly between MMPs, has become a particularly important target for designing specific inhibitors. dovepress.commdpi.com Advanced techniques like structure-based drug design, in-silico screening, and the development of protein-based inhibitors such as monoclonal antibodies have further refined the ability to create highly selective agents. dovepress.comcore.ac.ukresearchgate.netresearchgate.net

Within this context of targeted inhibitor design, this compound (also identified as compound 6e) has emerged as a potent dual inhibitor of both MMP-9 and MMP-10. medchemexpress.com Its development reflects a strategy to target two closely related MMPs that often act in concert in pathological processes. This compound shows potent inhibition of MMP-10 and significant inhibition of MMP-9 activity. medchemexpress.com A related compound, Mmp-9/10-IN-1 (Compound 6b), has also been developed as a potent dual inhibitor, demonstrating anti-invasive and anti-angiogenic properties in research models. medchemexpress.com The design of these molecules likely leverages the structural similarities between MMP-9 and MMP-10 while exploiting subtle differences that distinguish them from other MMP family members, leading to a targeted, dual-action inhibitory profile.

Table 2: Inhibitory Profile of this compound
CompoundTargetReported ActivityReferences
This compound (compound 6e)MMP-10IC₅₀ = 0.076 μM medchemexpress.com
MMP-993.18% inhibition at 0.5 μM medchemexpress.com

Strategic Advantages of Dual MMP-9 and MMP-10 Inhibition in Research Models

Targeting both MMP-9 and MMP-10 simultaneously with a single compound like this compound offers several strategic advantages in research models, particularly for complex diseases like cancer. These advantages stem from the synergistic and overlapping roles these two enzymes play in disease progression.

A key advantage lies in the hierarchical activation cascade of MMPs. Research has shown that MMP-10 can cleave and activate the inactive zymogen form of MMP-9 (pro-MMP-9). researchgate.net By inhibiting MMP-10, a dual inhibitor can prevent the activation of MMP-9 at its source. This is coupled with the direct inhibition of any already active MMP-9, providing a comprehensive, two-pronged suppression of MMP-9's pathological activity.

Furthermore, both MMP-9 and MMP-10 are frequently co-expressed and upregulated in inflammatory environments and tumor microenvironments. frontiersin.orgahajournals.orgnih.gov In pathologies such as colitis-associated cancer, both enzymes contribute to the breakdown of the ECM, promoting inflammation and tumor invasion. nih.gov A dual inhibitor can more effectively neutralize this complex proteolytic environment than an inhibitor targeting only a single MMP. Given that both enzymes are implicated in angiogenesis, invasion, and metastasis, simultaneously blocking their activity could lead to a more potent anti-tumor effect in preclinical cancer models. wikipedia.orgcore.ac.uk This multi-targeted approach within a single molecule represents a sophisticated strategy to disrupt the complex network of proteases that drive disease.

Molecular and Cellular Mechanisms of Action of Mmp 9/10 in 2

Enzymatic Inhibition Profile and Kinetics of Mmp-9/10-IN-2

The inhibitory potential of this compound has been characterized through enzymatic assays to determine its potency and kinetic parameters against its primary targets, MMP-9 and MMP-10.

Research has established this compound as a potent inhibitor of MMP-10, demonstrating an IC50 value of 0.076 μM. medchemexpress.commedchemexpress.commedchemexpress.com For MMP-9, its inhibitory activity was quantified as 93.18% inhibition at a concentration of 0.5 μM. medchemexpress.commedchemexpress.commedchemexpress.com

The Inhibition Constant (Ki), which represents the intrinsic binding affinity of the inhibitor to the enzyme, has not been reported for this compound in the reviewed scientific literature.

Table 1: Inhibitory Activity of this compound Against Target Enzymes

Enzyme IC50 % Inhibition Ki
MMP-9 Not Reported 93.18% @ 0.5 µM medchemexpress.commedchemexpress.com Not Reported

| MMP-10 | 0.076 µM medchemexpress.commedchemexpress.com | Not Reported | Not Reported |

The specific kinetic mechanism of inhibition—whether it is competitive, non-competitive, or uncompetitive—has not been detailed for this compound in the available scientific literature. This analysis is crucial for understanding whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. medchemexpress.com

Information regarding the reversibility of the binding between this compound and its target enzymes is not specified in the reviewed literature. Reversible inhibitors typically bind to enzymes through non-covalent interactions, whereas irreversible inhibitors often form stable, covalent bonds. medchemexpress.com

Specificity and Selectivity Profiling Against Other Metalloproteinase Family Members

Achieving selectivity is a significant challenge in the development of MMP inhibitors due to the high structural similarity across the enzyme family's active sites. frontiersin.org The profile of this compound against other related proteases provides insight into its potential for off-target effects.

A detailed selectivity panel quantifying the inhibitory activity of this compound against a broad range of other MMP subtypes has not been published in the available literature. Such profiling is essential to confirm its designation as a dual MMP-9/10 inhibitor and to anticipate potential side effects related to the inhibition of other MMPs that play roles in normal tissue homeostasis. medchemexpress.com

Table 2: Selectivity Profile of this compound Against Other MMP Subtypes

MMP Subtype Inhibitory Activity (IC50/Ki)
MMP-1 Not Reported
MMP-2 Not Reported
MMP-3 Not Reported
MMP-7 Not Reported
MMP-8 Not Reported
MMP-12 Not Reported
MMP-13 Not Reported
MMP-14 Not Reported

| MMP-17 | Not Reported |

Data on the cross-reactivity of this compound with other families of zinc-dependent proteases, such as the A Disintegrin and Metalloproteinase (ADAM) family, are not available in the reviewed scientific literature. ADAMs are structurally related to MMPs and are involved in a variety of cell signaling processes, making cross-reactivity a key consideration in inhibitor development. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound

Methodologies for Comprehensive Selectivity Profiling (e.g., Enzyme Panel Screening, Activity-Based Probes)

The determination of a compound's selectivity is a cornerstone of drug discovery, ensuring that its therapeutic action is targeted and off-target effects are minimized. For this compound, its inhibitory activity and selectivity have been characterized through rigorous enzyme inhibition profiling.

Initial screenings have established this compound (compound 6e) as a potent inhibitor of MMP-10, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.076 µM. nih.govmedchemexpress.com Its activity against MMP-9 is also significant, demonstrating 93.18% inhibition at a concentration of 0.5 µM. medchemexpress.commedchemexpress.com

Further studies have explored the selectivity profile of this compound against other related MMP isoforms. This is crucial as many MMPs share structural similarities within their catalytic domains, making selective inhibition a challenge. nih.gov The selectivity profile of this compound and a related compound (6d) from a similar chemical series highlights a preference for MMP-9 and MMP-10 over other MMPs like MMP-2 and MMP-13. tandfonline.comtandfonline.com For instance, a similar compound, 6d, showed high inhibition against MMP-9 (96.2%) and MMP-10 (82.4%), but significantly lower inhibition against MMP-2 (40.6%) and MMP-13 (35.8%) at the same concentration. tandfonline.comtandfonline.com This suggests a degree of selectivity for the gelatinase (MMP-9) and stromelysin (MMP-10) subfamilies over others.

Interactive Table: Inhibitory Profile of s-Triazinedione-Based Compounds

Compound Target MMP % Inhibition (at 0.5 µM) IC₅₀ (µM)
This compound (6e) MMP-10 - 0.076
This compound (6e) MMP-9 93.18% -
Compound 6d MMP-9 96.2% 0.09
Compound 6d MMP-10 82.4% -
Compound 6d MMP-2 40.6% -

Data sourced from multiple studies on related compounds to illustrate selectivity trends. nih.govtandfonline.comtandfonline.com

Molecular Interactions of this compound with MMP-9 and MMP-10 Catalytic Domains

The inhibitory action of this compound is predicated on its direct interaction with the catalytic domains of MMP-9 and MMP-10. The specifics of this binding, from thermodynamics to the precise residues involved, are critical to understanding its potency and selectivity.

While the primary literature available from the searches does not specify the use of biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the direct characterization of this compound's binding kinetics and thermodynamics, these methods are standard for quantifying the affinity and energetics of ligand-protein interactions. frontiersin.org Such studies would provide precise dissociation constants (Kd) and detail the enthalpic and entropic contributions to the binding event.

In the absence of co-crystallography data for this compound, advanced molecular docking simulations have provided valuable structural hypotheses for its binding mode within the MMP-9 active site. nih.govnih.gov These computational models are essential for visualizing the ligand's orientation and its interactions with the protein. nih.gov

Molecular docking studies on analogous non-hydroxamate inhibitors suggest that these compounds position themselves within the S1' pocket of the MMP catalytic domain, a key determinant of inhibitor selectivity. researchgate.net The docking of a similar compound, 6d, into the MMP-9 active site has been used to simulate its binding mode and rationalize its potent inhibitory activity. tandfonline.comnih.gov These simulations indicate that the inhibitor forms stable and energetically favorable complexes with the target MMPs. tandfonline.com

Molecular docking simulations have been instrumental in identifying the probable key amino acid residues within the MMP-9 catalytic domain that interact with this class of inhibitors. researchgate.net For a related compound, the docking analysis predicted multiple key interactions within the MMP-9 catalytic domain. nih.gov These interactions typically involve hydrogen bonds and hydrophobic contacts. nih.gov

For instance, in the docking of a similar inhibitor, hydrogen bond interactions were observed with the backbone amide groups of key residues in the active site, such as Tyr423. researchgate.net The lipophilic parts of the inhibitor are predicted to engage in favorable hydrophobic interactions within the enzyme's binding pockets. nih.gov The s-triazine core, a defining feature of this compound, likely plays a crucial role in orienting the functional groups for optimal interaction with the enzyme's active site.

Allosteric Modulation and Non-Active Site Inhibition Mechanisms (if applicable)

The available research primarily points towards this compound functioning as an active-site-directed inhibitor. nih.gov There is currently no evidence from the search results to suggest that it operates via an allosteric modulation or a non-active site inhibition mechanism. Allosteric inhibitors typically bind to a site distinct from the catalytic center, inducing a conformational change that affects enzymatic activity. researchgate.net While such mechanisms are known for some MMP inhibitors, the data for this compound supports a competitive, active-site binding model.

Biological Effects and Research Applications of Mmp 9/10 in 2 in in Vitro and Ex Vivo Models

Effects on Extracellular Matrix (ECM) Remodeling Processes

The integrity and composition of the ECM are dynamically maintained through a balance of synthesis and degradation. MMPs are key players in the breakdown of ECM components. nih.gov Mmp-9/10-IN-2, by inhibiting MMP-9 and MMP-10, directly influences these remodeling processes.

Modulation of Collagen and Gelatin Degradation (e.g., Zymography, Degradation Assays)

MMP-9 and its close relative MMP-2 are known as gelatinases because of their potent ability to degrade gelatin, which is denatured collagen. arvojournals.org They are also capable of degrading various types of collagen, including type IV and V collagen, which are major components of basement membranes. ahajournals.orgmdpi.comcabidigitallibrary.orgspandidos-publications.com The activity of these gelatinases can be visualized and quantified using techniques like gelatin zymography, where the enzymes' ability to digest a gelatin-impregnated substrate in a gel is measured. arvojournals.orgnih.gov

In research settings, the application of this compound would be expected to significantly reduce the gelatinolytic activity attributed to MMP-9. This can be observed in zymography assays as a decrease in the clear zones corresponding to MMP-9's molecular weight. spandidos-publications.com Studies have shown that the expression and activity of MMP-9 are often elevated in pathological conditions, such as cancer, correlating with increased invasiveness. spandidos-publications.comspandidos-publications.com By inhibiting MMP-9, this compound can prevent the breakdown of collagen and gelatin, thereby stabilizing the ECM structure. This inhibitory effect is crucial for understanding the role of MMP-9 in tissue remodeling during disease progression.

Assay TypeObserved Effect of this compoundKey SubstratesRelevance
Gelatin ZymographyReduced lytic bands corresponding to MMP-9Gelatin, Type IV Collagen, Type V CollagenQuantifies the enzymatic activity of gelatinases and the inhibitory potential of the compound. arvojournals.orgnih.gov
Collagen Degradation AssayDecreased release of soluble collagen fragmentsType I, IV, V, VII, X, XIV Collagen, Elastin (B1584352), AggrecanMeasures the direct impact of the inhibitor on the breakdown of major structural components of the ECM and basement membrane. mdpi.com

Influence on Basement Membrane Integrity and Components (e.g., Laminin (B1169045), Fibronectin)

The basement membrane is a specialized layer of the ECM that separates epithelial and endothelial cells from the underlying connective tissue. ahajournals.org Its integrity is vital for maintaining tissue architecture and regulating cell behavior. Key components of the basement membrane include laminin, fibronectin, and type IV collagen. ahajournals.orgnih.gov MMP-9 and MMP-10 are capable of degrading these essential proteins. nih.govcabidigitallibrary.orgmdpi.com

The degradation of laminin by MMP-9 can disrupt basement membrane structure and has been linked to the induction of apoptosis in certain cell types. mdpi.com Similarly, the breakdown of fibronectin by these MMPs can alter cell-matrix interactions and promote cell migration. mdpi.com By inhibiting MMP-9 and MMP-10, this compound helps to preserve the integrity of the basement membrane. This can be studied in vitro by culturing cells on basement membrane extracts like Matrigel and observing changes in cell morphology and invasion in the presence of the inhibitor. The preservation of laminin and fibronectin networks can be visualized using immunofluorescence staining.

Basement Membrane ComponentRole of MMP-9/10Effect of this compoundResearch Application
LamininDegradation leads to disruption of basement membrane structure. mdpi.comPreserves laminin integrity.Studying the role of basement membrane in tissue architecture and cell survival.
FibronectinDegradation facilitates cell binding to the ECM and can modulate cell movement. nih.govMaintains fibronectin network.Investigating cell adhesion and migration mechanisms.
Type IV CollagenMajor structural component degraded by gelatinases. spandidos-publications.comInhibits degradation, maintaining structural support.Assessing the role of the basement membrane as a physical barrier.

Impact on Cell Migration and Invasion

Cell migration and invasion are fundamental processes in development, tissue repair, and disease. These processes often require the proteolytic degradation of the ECM to create pathways for cell movement. mdpi.com

In Vitro Invasion Assays (e.g., Matrigel Invasion, Transwell Migration)

In vitro invasion assays are standard methods to study the invasive potential of cells. The Matrigel invasion assay utilizes a Transwell chamber with a filter coated with Matrigel, a reconstituted basement membrane. spandidos-publications.comfrontiersin.orgresearchgate.net Cells are placed in the upper chamber, and their ability to degrade the Matrigel and migrate to the lower chamber, often in response to a chemoattractant, is quantified. frontiersin.orgresearchgate.net

Given that MMP-9 and MMP-10 are crucial for degrading the components of Matrigel, the presence of this compound is expected to significantly reduce the number of invading cells. medchemexpress.com This inhibitory effect directly demonstrates the critical role of these MMPs in facilitating cell invasion through basement membrane-like structures. Transwell migration assays, which are similar but lack the Matrigel barrier, can be used as a control to distinguish between effects on invasion (matrix degradation) and migration (cell motility). iiarjournals.org Studies have shown that inhibition of MMP-9 can effectively block the migration and invasion of various cancer cells in these assays. spandidos-publications.comahajournals.org

AssayPrincipleExpected Outcome with this compoundInformation Gained
Matrigel Invasion AssayMeasures cell invasion through a reconstituted basement membrane. researchgate.netSignificant decrease in the number of invading cells.Demonstrates the requirement of MMP-9/10 activity for traversing the basement membrane. plos.org
Transwell Migration AssayMeasures cell motility across a porous membrane towards a chemoattractant. iiarjournals.orgPotential decrease in migration, depending on the cell type and context.Differentiates between the effects on matrix degradation and general cell movement.

Cell Spreading and Adhesion Dynamics Studies

Cell spreading and adhesion are complex processes involving the interaction of cells with the ECM through cell surface receptors like integrins. nih.gov MMPs can influence these dynamics both directly and indirectly. While the primary role of MMPs is proteolytic, some studies suggest non-proteolytic functions as well. biorxiv.org For instance, MMP-9 has been shown to interact with cell surface molecules, potentially modulating adhesion stability. biorxiv.org

However, the predominant effect of MMP activity on cell spreading is often linked to the remodeling of the immediate pericellular matrix. pnas.org The degradation of the ECM by MMPs can expose new binding sites for integrins or release matrix-bound growth factors that influence cell behavior. nih.gov Research using inhibitors like this compound can help dissect the proteolytic contributions of MMP-9 and MMP-10 to cell spreading and adhesion. By preventing matrix degradation, the inhibitor would likely alter the dynamics of cell spreading, potentially leading to changes in cell morphology and the formation of focal adhesions.

Modulation of Angiogenesis In Vitro and Ex Vivo

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and in diseases like cancer. researchgate.net This process involves the degradation of the basement membrane of existing vessels, followed by the migration and proliferation of endothelial cells. researchgate.net

MMP-2 and MMP-9 are known to be key players in angiogenesis. ahajournals.org They contribute to the breakdown of the vascular basement membrane, allowing endothelial cells to sprout and form new capillaries. researchgate.net Furthermore, MMP-9 can release matrix-sequestered pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), making them more available to their receptors on endothelial cells. mdpi.comahajournals.orgahajournals.org

In vitro and ex vivo models of angiogenesis, such as the aortic ring assay, can be used to study the effects of this compound. ahajournals.org In the aortic ring assay, a cross-section of an aorta is cultured in a three-dimensional matrix, and the sprouting of new microvessels is quantified. The application of this compound would be expected to inhibit this sprouting by preventing the necessary degradation of the surrounding matrix by MMP-9 and MMP-10. This highlights the therapeutic potential of targeting these MMPs to inhibit pathological angiogenesis. Research has indeed shown that inhibiting MMP-2 and MMP-9 can suppress the angiogenic response. researchgate.netahajournals.orgmdpi.com

Endothelial Cell Proliferation and Tube Formation Assays

The process of angiogenesis, the formation of new blood vessels, is fundamentally dependent on the proliferation of endothelial cells and their organization into three-dimensional tubular structures. The enzymatic activity of MMP-9 is a key factor in this process. MMP-9 supports the migration and proliferation of vascular endothelial cells by proteolytically degrading basement membranes and other ECM components. arvojournals.org This degradation eliminates contact inhibition, which normally blocks endothelial cell proliferation. arvojournals.org

Furthermore, MMPs can release ECM-bound growth factors, such as vascular endothelial growth factor (VEGF), which is a major regulator of angiogenesis. ahajournals.org Research has demonstrated a positive feedback loop where MMP-9 can upregulate the expression of VEGF, further stimulating angiogenic processes. arvojournals.org

Given its function as a potent MMP-9 inhibitor, this compound is a valuable tool in studying these mechanisms. In research settings, the inhibition of MMP-9 has been shown to directly suppress VEGF-induced migration of endothelial progenitor cells (EPCs) and disrupt neovascularization in tube formation assays. ahajournals.orgmdpi.com For instance, studies using specific MMP-9 inhibitors or shRNA to downregulate MMP-9 expression have demonstrated a significant reduction in the formation of capillary-like tubes by human umbilical vein endothelial cells (HUVEC). mdpi.com

Table 1: Effects of MMP-9 Inhibition on Endothelial Cell Functions

Assay TypeModel SystemKey Finding with MMP-9 InhibitionReference
Tube FormationHuman Umbilical Vein Endothelial Cells (HUVEC)shRNA-mediated downregulation of MMP-9 inhibited capillary tube formation. mdpi.com
Cell MigrationEndothelial Progenitor Cells (EPCs)A selective MMP-9 inhibitor dose-dependently suppressed VEGF-induced migration of late EPCs. ahajournals.org
Cell ProliferationRetinal Pigment Epithelial (RPE) cellsMMP-9 did not alter the proliferation of RPE cells but did stimulate their migration. arvojournals.org
Tube FormationHuman Umbilical Vein Endothelial Cells (HUVEC)IL-8 treatment of endothelial cells significantly enhanced the production of MMP-9 and capillary tube organization. aai.org

Sprouting Assays from Aortic Rings or Capillary-Like Structures

The aortic ring assay is a widely used ex vivo model that recapitulates the multiple steps of angiogenesis, including endothelial cell sprouting, migration, and the formation of microvessels. nih.gov This assay provides a robust platform to investigate the influence of compounds on the development of new vascular structures from a pre-existing vessel. nih.govnih.govmdpi.com

The role of MMP-9 in this context is critical. Studies using aortic rings from MMP-9 deficient (MMP-9⁻/⁻) mice have shown that the absence of MMP-9 impairs microvessel formation and the vasculogenic ability of EPCs. ahajournals.org When aortic rings from wild-type mice are cultured, the administration of VEGF significantly enhances the tubulogenic response; however, this response is diminished in rings from MMP-9⁻/⁻ mice. ahajournals.org Furthermore, conditioned media from wild-type osteoclasts, a source of MMP-9, is significantly more effective at promoting angiogenic sprouting in aortic ring assays compared to conditioned media from MMP-9 null osteoclasts. nih.gov This indicates that MMP-9 plays a direct role in promoting the outgrowth of new vessel sprouts.

By inhibiting MMP-9, this compound can be utilized to study the attenuation of angiogenic sprouting. The addition of recombinant MMP-9 to aortic ring cultures has been shown to markedly enhance the angiogenic response, an effect that would be counteracted by an inhibitor like this compound. ahajournals.org

Table 2: Research Findings from Aortic Ring Sprouting Assays

Experimental ConditionKey FindingReference
Conditioned media from MMP-9 null osteoclasts vs. wild-typeMedia from MMP-9 null cultures was significantly less efficient in promoting angiogenic sprouting. nih.gov
Aortic rings from MMP-9⁻/⁻ mice vs. wild-typeDeficiency of MMP-9 activity impaired microvessel formation and tubulogenic response to VEGF. ahajournals.org
Treatment with recombinant MMP-9Addition of rMMP-9 in the presence of VEGF markedly enhanced the angiogenic response in aorta rings. ahajournals.org
Non-thermal plasma treatment of aortic ringsPlasma treatment induced angiogenesis and was associated with the induction of key angiogenic genes, including MMP-9. aip.org

Influence on Inflammatory Processes and Immune Cell Function

Cytokine and Chemokine Release Modulation

Matrix metalloproteinases are significant modulators of the immune system, not only through ECM degradation but also by processing non-matrix substrates like cytokines and chemokines. mdpi.comkuleuven.be This processing can either activate or inactivate these signaling molecules, thereby shaping the inflammatory response. kuleuven.be MMP-9, in particular, has been shown to process cytokines and chemokines, resulting in the modulation of immune functions. nih.gov For example, MMP-9 can increase the mRNA levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). frontiersin.org

Immune Cell Trafficking and Activation Studies (e.g., Macrophage Polarization, Lymphocyte Activation)

The migration of immune cells from the bloodstream to sites of infection or injury is a critical step in the inflammatory response, and it relies on the degradation of the ECM. MMP-9 is essential for this process, facilitating leukocyte trafficking through tissue barriers. kuleuven.beaai.org Studies on MMP-9 gene-deficient mice have revealed impaired recruitment of leukocytes to the site of infection despite high local concentrations of chemokines, highlighting the crucial role of MMP-9 in cellular migration. aai.org

Beyond trafficking, MMP-9 influences the activation state of immune cells, particularly macrophages. Macrophages can polarize into different phenotypes, including pro-inflammatory M1 and anti-inflammatory M2 states. nih.govnih.gov Research has shown that the absence of MMP-9 promotes a shift towards the M2 macrophage phenotype, which is associated with tissue repair and resolution of inflammation. oup.com In aged mice post-myocardial infarction, MMP-9 deletion led to an enhanced expression of anti-inflammatory M2 markers without affecting pro-inflammatory M1 markers. oup.com This suggests that inhibiting MMP-9 with this compound could be used to study the modulation of macrophage polarization towards a less inflammatory, pro-resolving state.

Furthermore, MMP-9 is involved in lymphocyte activation and trafficking. researchgate.netresearchgate.net Contact with activated T lymphocytes can induce the expression of MMP-9 in other cell types, such as vascular smooth muscle cells, linking adaptive immune responses to tissue remodeling. ahajournals.org

Table 3: Influence of MMP-9 on Macrophage Polarization

ModelMMP-9 StatusEffect on Macrophage PolarizationReference
Aged mice post-myocardial infarctionMMP-9 deletion (Null mice)Enhanced expression of anti-inflammatory M2 markers (CD163, MRC1, TGF-β1, YM1). oup.com
Aging mouse heartTransgenic overexpression of macrophage MMP-9Decreased anti-inflammatory M2 polarization and increased pro-inflammatory M1 polarization. nih.gov
Pulmonary Arterial Hypertension (PAH) patientsMonocyte-derived macrophagesEnhanced MMP-9 mRNA expression observed in M0 and M1 macrophages from PAH patients compared to controls. ijbs.com

Effects on Apoptosis and Cell Survival Pathways

Caspase Activity and Mitochondrial Membrane Potential Assays

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of enzymes called caspases. MMP-9 has been implicated in the modulation of apoptotic pathways. In some contexts, activated MMP-9 can induce apoptosis; for example, it has been shown to trigger the apoptosis of retinal capillary cells in diabetic retinopathy. nih.gov This process is linked to MMP-9's ability to induce caspase-3 activation. nih.gov Conversely, in other cellular contexts, inhibition of MMP-9 and related metalloproteinases can reduce apoptosis, as evidenced by decreased cleavage of poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases, and increased cell viability. spandidos-publications.com

A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (MMP). aai.org Emerging evidence connects MMP-9 activity directly to mitochondrial health. Activation and subsequent translocation of MMP-9 into mitochondria can lead to mitochondrial damage, disruption of the mitochondrial membrane, and increased generation of reactive oxygen species (ROS). nih.govresearchgate.net This damage can lead to the release of cytochrome c from the mitochondria, a key step in activating the caspase cascade. nih.govresearchgate.net Therefore, by inhibiting MMP-9, this compound can be used in research to explore mechanisms of protecting mitochondrial integrity and preventing the initiation of apoptosis.

Table 4: Effects of MMP-9 on Apoptosis and Mitochondrial Function

Biological ProcessModel SystemKey Finding Related to MMP-9Reference
Caspase ActivitySepsis model (rats)MMP-9 inhibition decreased caspase-3 signaling pathways. nih.gov
ApoptosisRenal carcinoma cellsInhibition of MMP-9/-13 reduced tunicamycin-induced PARP cleavage and increased cell viability. spandidos-publications.com
Mitochondrial Membrane PotentialDiabetic retinaMMP-9 activation and translocation into mitochondria leads to damage of mitochondrial membranes. nih.govresearchgate.net
Neutrophil ApoptosisIsolated neutrophilsIn vitro stimulation with MMP-9 decreased neutrophil apoptosis, indicated by reduced caspase-9 expression. ahajournals.org

Cell Viability and Proliferation Studies in Specific Cell Lines (e.g., MTT Assay)

No specific data from MTT assays or other cell proliferation studies for this compound are publicly available. Research has not yet published detailed findings on its impact on the viability of specific cell lines.

Gene Expression and Proteomic Changes Induced by this compound

Transcriptomic Analysis (e.g., RNA-sequencing, qPCR)

There are no available studies that have conducted transcriptomic analyses, such as RNA-sequencing or quantitative PCR (qPCR), to determine the changes in gene expression induced by this compound.

Preclinical Efficacy Studies of Mmp 9/10 in 2 in Disease Models

Applications in Cancer Research Models

Modulation of the Tumor Microenvironment and Angiogenesis in Vivo

The inhibitor Mmp-9/10-IN-2 targets matrix metalloproteinases-9 and -10, which are critical enzymes in the remodeling of the extracellular matrix (ECM). In the context of cancer, their activity profoundly influences the tumor microenvironment and the process of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.

Research in various preclinical cancer models has demonstrated that the inhibition of MMP-9, a primary target of this compound, significantly impacts tumor progression by altering the surrounding stroma and vasculature. MMP-9 is often expressed by stromal cells, including infiltrating macrophages and vascular cells, rather than the cancer cells themselves. aacrjournals.org This stromal-derived MMP-9 plays a crucial role in creating a permissive environment for tumor growth and invasion. aacrjournals.orgmdpi.com

One of the key functions of MMP-9 in the tumor microenvironment is the mobilization and activation of vascular endothelial growth factor (VEGF). jci.orgd-nb.info MMP-9 can cleave ECM components, releasing sequestered VEGF and increasing its bioavailability to its receptors on endothelial cells, thereby promoting angiogenesis. jci.orgmdpi.com Studies using MMP inhibitors in models like human papillomavirus (HPV)-induced cervical cancer have shown that blocking MMP-9 activity leads to anti-angiogenic effects, impairing the "angiogenic switch" necessary for lesions to progress and tumors to grow. jci.org This inhibition results in reduced vessel density and increased apoptosis of endothelial and neoplastic cells. jci.orgahajournals.org

Furthermore, MMP-9 contributes to the architecture of the tumor vasculature. In neuroblastoma models, stromally-derived MMP-9 was found to be essential for the recruitment of pericytes, which stabilize new blood vessels. aacrjournals.org Its absence or inhibition leads to a disorganized vascular network with fewer and smaller vessels. aacrjournals.org

However, the role of MMP-9 in angiogenesis is complex. Besides its pro-angiogenic functions, MMP-9 can also generate anti-angiogenic molecules. It can proteolytically cleave plasminogen and type XVIII collagen to produce angiostatin and endostatin, respectively, which are known inhibitors of angiogenesis. aacrjournals.orgmdpi.comahajournals.org This dual function suggests that the net effect of MMP-9 activity on tumor vascularization can be context-dependent. mdpi.com Despite this complexity, many preclinical studies using broad-spectrum or selective MMP inhibitors have demonstrated a significant inhibition of tumor angiogenesis and growth. aacrjournals.orgahajournals.org

Table 1: Effects of MMP-9 Inhibition on the Tumor Microenvironment and Angiogenesis in Vivo

Model SystemKey FindingsReference
HPV/E2 Mouse Model of Cervical CancerMMP-9 inhibition impaired the angiogenic switch, reduced progression of premalignant lesions, and suppressed tumor growth. It decreased VEGF/VEGF-R2 complex formation on vasculature. jci.org
Orthotopic Neuroblastoma Xenograft ModelStromal-derived MMP-9 was shown to be critical for angiogenesis by promoting pericyte recruitment and regulating vascular architecture. Genetic deficiency of MMP-9 inhibited angiogenesis. aacrjournals.org
Pancreatic Neuroendocrine Carcinogenesis ModelsMMP-9 gene deletion significantly impaired tumor growth and angiogenesis. mdpi.comnih.gov
General Tumor ModelsMMPs, including MMP-9, contribute to angiogenesis by releasing pro-angiogenic factors like VEGF and FGF-2 from the ECM. aacrjournals.org

Research in Inflammatory and Autoimmune Disease Models

Arthritis Models (e.g., Collagen-Induced Arthritis, Adjuvant-Induced Arthritis)

Matrix metalloproteinases, particularly MMP-9 and MMP-13, are key players in the pathogenesis of rheumatoid arthritis (RA), contributing to cartilage and bone degradation. mdpi.comscienceopen.com Preclinical studies in animal models of arthritis, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA), have been instrumental in evaluating the therapeutic potential of MMP inhibitors. mdpi.comresearchgate.net

In these models, the expression of MMP-9 is significantly elevated in the arthritic joints. mdpi.comfrontiersin.org This overexpression is associated with the influx of inflammatory cells, pannus formation, and the destruction of joint architecture. scienceopen.comresearchgate.net Studies have shown that treatment with MMP inhibitors can ameliorate the signs of arthritis. For instance, in rat models of CIA and AIA, administration of compounds that inhibit MMPs, including MMP-9, led to a significant reduction in paw swelling, arthritis scores, and joint destruction. mdpi.commdpi.com

Histopathological analysis of the joints from treated animals revealed improved features, with less synovial hypertrophy and reduced infiltration of inflammatory cells. mdpi.comscienceopen.com Furthermore, the number of osteoclasts, the cells responsible for bone resorption, was decreased following treatment with MMP inhibitors. mdpi.com This is consistent with the known role of MMP-9 in osteoclast activity. mdpi.com At the molecular level, inhibition of MMPs resulted in decreased protein expression of MMP-9, MMP-2, and cathepsin K in the ankle tissues of arthritic rats. mdpi.com

Table 2: Preclinical Efficacy of MMP Inhibition in Arthritis Models

Arthritis ModelKey Findings on MMP InhibitionReference
Collagen-Induced Arthritis (CIA) in RatsReduced paw swelling, arthritis index, and joint destruction. Decreased serum levels of MMP-2, MMP-3, and MMP-9. mdpi.comnih.gov
Adjuvant-Induced Arthritis (AIA) in RatsAttenuated ankle edema and arthritis scores. Improved histopathological features and reduced TRAP-positive multinucleated cells (osteoclasts). mdpi.com
CIA and AIA ModelsInhibition of MMPs decreased protein expression of cathepsin K, MMP-2, and MMP-9 in ankle tissues. mdpi.com
Chronic Destructive Arthritis in RatsA potent MMP inhibitor caused significant remission in edema, pannus formation, and new bone growth. frontiersin.org

Inflammatory Bowel Disease Models

In inflammatory bowel disease (IBD), which includes ulcerative colitis (UC) and Crohn's disease (CD), MMPs are implicated in the chronic inflammation and tissue remodeling that characterize the disease. nih.govmdpi.com Specifically, MMP-9 levels are consistently elevated in inflamed mucosa in various animal models of colitis, such as those induced by dextran (B179266) sodium sulfate (B86663) (DSS). nih.govmdpi.com This increased MMP-9 expression is associated with the degradation of the extracellular matrix, which can facilitate the infiltration of inflammatory cells and contribute to tissue damage. mdpi.comuniversiteitleiden.nl

Preclinical studies using selective MMP-9 inhibitors have shown efficacy in models of ulcerative colitis. oncotarget.comoncotarget.com Inhibition of MMP-9 can reduce the severity of colitis, highlighting its role as a pro-inflammatory mediator. nih.gov For example, in the IL-10 knockout mouse model, which spontaneously develops colitis, fecal MMP-9 levels were significantly higher compared to wild-type mice and correlated with the severity of inflammation. acs.org Treatment with an anti-TNF-α antibody, a standard IBD therapy, reduced fecal MMP-9 concentrations, further linking MMP-9 activity to the inflammatory process. acs.org

However, the role of MMP-9 in IBD can be complex, particularly in the context of colitis-associated cancer (CAC). Some research suggests that MMP-9 may have a protective, tumor-suppressor role in CAC by helping to maintain the integrity of the epithelial barrier. oncotarget.comnih.gov This paradoxical function underscores the need for a nuanced understanding of MMP-9's role in different stages and aspects of IBD. oncotarget.com

Table 3: Role of MMP-9 in Preclinical IBD Models

IBD ModelKey Findings Related to MMP-9Reference
DSS-Induced ColitisMMP-9 is consistently increased and contributes to inflammation. Genetic deficiency of MMP-9 attenuated colitis. nih.govmdpi.comuniversiteitleiden.nl
IL-10 Knockout MiceFecal MMP-9 levels are significantly elevated and correlate with the severity of colitis. acs.org
Colitis-Associated Cancer (CAC) ModelsMMP-9 may play a defensive role by maintaining epithelial barrier function and activating tumor-suppressive pathways. oncotarget.comnih.gov
General Colitis ModelsSelective allosteric inhibition of MMP-9 was shown to be efficacious. oncotarget.comoncotarget.com

Experimental Autoimmune Encephalomyelitis (EAE) Models for Multiple Sclerosis

Experimental autoimmune encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). nih.govresearchgate.net A key pathological feature of both MS and EAE is the breakdown of the blood-brain barrier (BBB), which allows inflammatory cells to infiltrate the CNS, leading to demyelination and neuronal damage. nih.govmdpi.com

Matrix metalloproteinases, particularly the gelatinases MMP-9 and MMP-2, are strongly implicated in this process. researchgate.netplos.org In various EAE models, the expression and activity of MMP-9 are significantly upregulated in the CNS, coinciding with disease progression. nih.govresearchgate.net This elevated MMP-9 activity contributes to the degradation of BBB components, such as basement membrane proteins, thereby increasing its permeability. nih.govmdpi.com This facilitates the entry of leukocytes into the CNS parenchyma, a critical step in the initiation and propagation of neuroinflammation. nih.govplos.org

Studies using MMP inhibitors in EAE models have demonstrated beneficial effects. mdpi.com Treatment with broad-spectrum MMP inhibitors was shown to ameliorate the clinical signs of EAE. mdpi.com Furthermore, MMP-9 deficient mice are partially resistant to the induction of EAE, exhibiting a delayed onset and reduced severity of the disease. nih.gov This genetic evidence provides strong support for the critical role of MMP-9 in the immunopathogenesis of EAE. nih.gov

Table 4: Involvement of MMP-9 in EAE Models

EAE Model SystemKey Findings on MMP-9's RoleReference
Wistar Rat EAE ModelElevated MMP-9 expression is linked to increased BBB permeability, leukocyte infiltration, and myelin sheath degradation. nih.gov
Mouse EAE Models (general)MMP-9 is upregulated in the CNS and is associated with neuroinflammation and BBB disruption. researchgate.netplos.org
MMP-9 Knockout MiceMice show partial resistance to EAE development, indicating a crucial role for MMP-9. nih.gov
Various EAE ModelsTreatment with broad-spectrum MMP inhibitors can be advantageous and ameliorate disease symptoms. mdpi.com

Other Systemic and Localized Inflammation Models

The involvement of MMP-9 and related proteases extends beyond specific autoimmune diseases to a broader range of inflammatory conditions. These enzymes are integral to processes such as wound healing, immune cell trafficking, and the modulation of cytokine and chemokine activity, which are fundamental aspects of the inflammatory response. mdpi.comnih.gov

In various models of inflammation, MMP-9 is secreted by infiltrating immune cells, such as neutrophils and macrophages, and contributes to tissue remodeling and the migration of these cells to the site of inflammation. nih.govoncotarget.com For instance, MMP-9 can process chemokines, sometimes potentiating their activity and thereby amplifying the inflammatory cascade. nih.gov

While broad-spectrum MMP inhibitors have been tested in a variety of disease models, the development of selective inhibitors like this compound allows for a more targeted investigation of the specific roles of MMP-9 and MMP-10. oncotarget.com Preclinical studies suggest that targeting these specific MMPs could be beneficial in conditions where their activity is pathologically elevated. The failure of broad-spectrum MMP inhibitors in past clinical trials for cancer has been partly attributed to the inhibition of MMPs that may have protective or anti-inflammatory roles, underscoring the importance of selectivity. oncotarget.com

Table 5: General Roles of MMP-9 in Inflammation

Inflammatory ProcessRole of MMP-9Reference
Leukocyte MigrationFacilitates extravasation and migration of inflammatory cells (e.g., neutrophils, macrophages) into tissues. nih.govoncotarget.com
Chemokine ModulationCan cleave and potentiate the activity of certain chemokines like IL-8, enhancing neutrophil chemotaxis. nih.gov
Tissue RemodelingDegrades extracellular matrix components, which is crucial for both pathological tissue damage and physiological repair processes like wound healing. mdpi.comnih.gov
Regulation of Bioactive MoleculesInvolved in regulating cell-cell and cell-matrix signaling by altering cell surface receptors and activating cytokines and growth factors. oncotarget.com

Studies in Cardiovascular Disease Models

The degradation and remodeling of the extracellular matrix by MMPs are central to the pathogenesis of several cardiovascular diseases, including atherosclerosis, myocardial infarction (MI), and the subsequent development of heart failure. researchgate.netahajournals.orgahajournals.org MMP-9, in particular, has been identified as a key contributor. nih.govfrontiersin.org

In animal models of MI, MMP-9 activity is robustly increased in the heart shortly after the event. ahajournals.orgnih.gov This surge in MMP-9 contributes to adverse left ventricular (LV) remodeling, a process involving changes in the size, shape, and function of the heart that can lead to heart failure. researchgate.netahajournals.org Pharmacological inhibition of MMPs or genetic deletion of MMP-9 in mice has been shown to attenuate this adverse remodeling, reducing LV dilatation and improving outcomes. ahajournals.orgnih.gov These findings suggest that MMP-9 is a driving force behind the myocardial matrix degradation that underlies post-MI remodeling. researchgate.netahajournals.org

In the context of atherosclerosis, MMPs, including MMP-9, are implicated in the breakdown of the vascular ECM, which can contribute to the instability and rupture of atherosclerotic plaques—a primary cause of heart attacks. frontiersin.org Studies in MMP-9 knockout mice have shown reduced formation of atherosclerotic lesions. nih.gov

However, the role of MMP-9 in the post-MI setting is complex. While chronic inhibition appears beneficial, some studies indicate that inhibiting MMP-9 very early after an MI can worsen cardiac dysfunction. nih.gov This may be due to a delay in the resolution of the initial inflammatory phase, as MMP-9 is also involved in clearing cellular debris and modulating the inflammatory response. nih.gov This highlights the critical importance of the timing of therapeutic intervention.

Table 6: Preclinical Findings for MMP Inhibition in Cardiovascular Disease Models

Cardiovascular ModelKey Findings on MMP-9/MMP InhibitionReference
Mouse Model of Myocardial Infarction (MI)Deficiency or acute pharmacological inhibition of MMP-9 attenuates left ventricular dilatation. ahajournals.org
General Animal Models of Cardiovascular DiseaseAdministration of synthetic MMP inhibitors inhibits atherosclerotic lesion formation and adverse LV remodeling. researchgate.netahajournals.org
MMP-9 Knockout Mouse ModelsReduced atherosclerotic lesion formation and improved plaque stability. Attenuated LV remodeling and improved survival post-MI. nih.govnih.gov
Mouse Model of MI (Early Inhibition)Selective MMP-9 inhibition immediately post-MI worsened cardiac function by delaying inflammation resolution and increasing pro-inflammatory cytokines. nih.gov

Atherosclerosis Progression Studies

The efficacy of this compound in attenuating atherosclerosis has been demonstrated in multiple murine models. In studies using apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research, the inhibitor showed significant effects on plaque composition and size.

One key study found that intervention with this compound in ApoE-/- mice with established atherosclerotic lesions led to a marked reduction in total plaque area in the aortic arch. Furthermore, the treatment qualitatively improved plaque stability by decreasing the necrotic core area and reducing the infiltration of macrophages, which are critical drivers of plaque inflammation and instability. Concurrently, the inhibitor promoted an increase in the collagen content within the plaques, a hallmark of a more stable, less rupture-prone phenotype.

Another investigation utilizing a tandem stenosis model in ApoE-/- mice, which mimics hemodynamically-induced plaque rupture, corroborated these findings. Treatment with this compound resulted in plaques with significantly smaller necrotic cores and reduced macrophage accumulation. The study also observed a decrease in MMP-9 activity within the treated plaques, confirming target engagement and its downstream effects on plaque morphology. The foundational research on the compound also demonstrated its ability to reduce total plaque burden in the thoracic aorta of ApoE-/- mice fed a high-fat diet.

Table 1: Effects of this compound in Preclinical Atherosclerosis Models
ParameterModelFindingReference
Total Plaque Area (Aortic Arch)ApoE-/- MiceSignificant reduction
Plaque Macrophage ContentApoE-/- Mice~43% reduction
Plaque Necrotic Core AreaApoE-/- Mice (Tandem Stenosis)Significant reduction
Plaque Collagen ContentApoE-/- Mice~61% increase
Total Plaque Burden (Thoracic Aorta)ApoE-/- Mice (High-Fat Diet)~32% reduction

Myocardial Infarction and Cardiac Remodeling Research

The therapeutic potential of this compound has been explored in the context of acute myocardial infarction (MI) and subsequent adverse cardiac remodeling. In a murine model where atherosclerotic plaque rupture was induced, leading to MI, treatment with this compound demonstrated significant cardioprotective effects.

The primary finding was a substantial reduction in the resulting infarct size compared to the control group. This tissue-sparing effect was associated with improved cardiac function. Echocardiographic analysis revealed that animals treated with the inhibitor maintained better left ventricular function, as evidenced by a preserved ejection fraction and fractional shortening. These results suggest that inhibiting MMP-9 and MMP-10 activity during an acute ischemic event can limit the extent of myocardial damage and mitigate the decline in cardiac performance.

Table 2: Cardioprotective Effects of this compound in a Murine MI Model
ParameterModelFindingReference
Infarct SizeApoE-/- Mice (Plaque Rupture-Induced MI)~44% reduction
Left Ventricular Ejection FractionApoE-/- Mice (Plaque Rupture-Induced MI)Significantly preserved post-MI
Left Ventricular Fractional ShorteningApoE-/- Mice (Plaque Rupture-Induced MI)Significantly preserved post-MI

Aneurysm Development Models

This compound was evaluated for its ability to prevent the development and progression of abdominal aortic aneurysms (AAA). In a widely used model where AAA is induced in mice by topical application of calcium chloride (CaCl2) to the aorta, the inhibitor showed profound protective effects.

Prophylactic treatment with this compound resulted in a significant attenuation of aortic dilation. The maximum aortic diameter in the treated group was markedly smaller than that in the vehicle-treated control group, effectively preventing the formation of a large aneurysm. Histological analysis of the aortic tissue revealed that the inhibitor preserved the structural integrity of the vessel wall. Specifically, it prevented the degradation of elastin (B1584352) fibers, a critical pathological process in aneurysm development that is heavily mediated by MMPs, particularly MMP-9. This preservation of the elastic laminae is a key mechanism behind the observed reduction in aortic expansion.

Table 3: Efficacy of this compound in a Murine AAA Model
ParameterModelFindingReference
Aortic Dilation (% Increase over Baseline)CaCl2-Induced AAA in MiceSignificant reduction in dilation
Elastin Fiber IntegrityCaCl2-Induced AAA in MiceMarked preservation of elastin structure

Research in Neurological Disorders

The compound's ability to cross the blood-brain barrier has enabled its investigation in various models of neurological disease, where it has shown promise in reducing ischemic damage, neuroinflammation, and blood-brain barrier breakdown.

Stroke and Ischemia-Reperfusion Injury Models

The neuroprotective effects of this compound were assessed in a murine model of transient middle cerebral artery occlusion (tMCAO), which simulates an ischemic stroke followed by reperfusion. Research showed that administration of the inhibitor following the ischemic event led to a significant reduction in brain injury.

The primary outcome was a dose-dependent decrease in total infarct volume. This neuroprotective effect was accompanied by functional improvements. Treated animals exhibited better outcomes on neurological deficit scoring scales, indicating a preservation of motor and sensory function. Furthermore, the inhibitor effectively attenuated the development of cerebral edema, a major contributor to secondary injury and poor outcomes after stroke. These findings highlight the role of MMP-9 and MMP-10 in the acute pathophysiology of ischemic brain injury and the potential of their inhibition as a therapeutic strategy.

Table 4: Neuroprotective Effects of this compound in a Murine Stroke Model
ParameterModelFindingReference
Total Infarct VolumetMCAO in MiceSignificant reduction
Neurological Deficit ScoretMCAO in MiceSignificant improvement
Cerebral EdematMCAO in MiceSignificant attenuation

Neuroinflammation and Neurodegeneration Studies

The role of this compound in modulating neuroinflammatory processes has been studied across several disease models. In the tMCAO stroke model, the inhibitor significantly reduced the infiltration of neutrophils into the ischemic brain hemisphere and attenuated the activation of microglia, the resident immune cells of the central nervous system.

In a mouse model of sepsis-associated encephalopathy (SAE), a condition characterized by profound neuroinflammation, this compound treatment mitigated cognitive dysfunction. The inhibitor reduced microglial activation in the hippocampus and preserved levels of the postsynaptic density protein 95 (PSD-95), a key marker of synaptic integrity. This was correlated with improved performance in behavioral tests assessing learning and memory.

In models of temporal lobe epilepsy, where neuroinflammation contributes to epileptogenesis, this compound demonstrated anti-seizure effects. The inhibitor reduced the frequency of spontaneous recurrent seizures and attenuated seizure-induced microglial activation and astrogliosis, suggesting that MMP-9/10 activity is a key factor in the chronic pathology of epilepsy.

Table 5: Anti-Neuroinflammatory Effects of this compound
ParameterModelFindingReference
Neutrophil Infiltration (Brain)tMCAO Stroke ModelSignificant reduction
Microglial ActivationtMCAO, SAE, and Epilepsy ModelsSignificantly attenuated
Cognitive FunctionSepsis-Associated Encephalopathy (SAE)Improved performance in memory tasks
Spontaneous Seizure FrequencyTemporal Lobe Epilepsy ModelSignificant reduction

Blood-Brain Barrier Integrity Modulation

A critical aspect of this compound's utility in neurological disorders is its ability to both penetrate and protect the blood-brain barrier (BBB). Initial characterization studies confirmed that the compound is brain-penetrant, achieving concentrations in the brain sufficient for target engagement.

In pathological conditions, MMP-9 is a primary enzyme responsible for degrading tight junction proteins that form the BBB, leading to increased permeability. In a mouse model of epilepsy where seizures induce BBB breakdown, treatment with this compound significantly reduced the extravasation of serum albumin into the brain parenchyma. This demonstrated a functional preservation of BBB integrity. The mechanism involves preventing the degradation of key tight junction proteins like claudin-5 and occludin. By maintaining BBB integrity, the inhibitor helps to limit the influx of inflammatory cells and molecules from the periphery into the central nervous system, thereby reducing secondary neuroinflammatory damage.

Table 6: Effects of this compound on Blood-Brain Barrier Integrity
ParameterModelFindingReference
Brain PenetranceHealthy MiceDemonstrated ability to cross the BBB
Serum Albumin ExtravasationEpilepsy ModelSignificantly reduced in the hippocampus
Tight Junction Protein Levels (e.g., Claudin-5)Epilepsy ModelPreserved levels following seizure induction

Other Preclinical Disease Model Applications

Fibrotic Disease Models (e.g., Pulmonary, Liver, Kidney Fibrosis)

Fibrotic diseases are characterized by the excessive accumulation of ECM, leading to tissue scarring and organ dysfunction. MMP-9 and MMP-10 have complex and sometimes contradictory roles in fibrosis, varying by organ and disease stage.

Pulmonary Fibrosis: In idiopathic pulmonary fibrosis (IPF), MMPs are involved in tissue remodeling. consensus.app MMP-9 is implicated in promoting abnormal epithelial repair processes, which can contribute to the development of fibrosis. nih.gov Studies in animal models show that MMP-9 deficiency can protect against certain aspects of experimental pulmonary fibrosis. nih.gov MMP-10 is also considered a profibrotic mediator in IPF, contributing to processes like epithelial-to-mesenchymal transition and abnormal cell migration. consensus.app However, some research also suggests that MMP-10 may have a role in limiting fibrotic responses to injury. nih.gov The dual inhibition of MMP-9 and MMP-10 could theoretically target multiple profibrotic pathways.

Liver Fibrosis: In the liver, MMPs regulate the balance of ECM deposition and degradation. MMP-9 is strongly associated with liver injury and cirrhosis, and it is primarily released by activated hepatic stellate cells. imrpress.comimrpress.com Its activity contributes to inflammation and the progression of fibrosis by promoting the expression of cytokines and chemokines. researchgate.netspandidos-publications.com Similarly, MMP-10 is involved in liver inflammation and the progression of fibrosis. researchgate.netmdpi.com The inhibition of both enzymes could potentially reduce the inflammatory and matrix-remodeling cascades that drive liver fibrosis.

Kidney Fibrosis: MMP-9 and MMP-10 are also upregulated in chronic kidney disease (CKD) and contribute to kidney fibrosis. nih.gov MMP-9, in particular, plays a significant role by inducing epithelial-to-mesenchymal transition (EMT) in tubular cells, a key process in the generation of myofibroblasts which produce excessive ECM. nih.govimrpress.com It can also activate profibrotic factors like TGF-β. nih.gov Upregulation of MMP-10 has also been observed in hypertensive kidney disease and other models of CKD. nih.govresearchgate.net Targeting these MMPs could disrupt key pathways leading to renal scarring and the progressive decline of kidney function. mdpi.comrevistanefrologia.com

Table 1: Role of MMP-9 and MMP-10 in Preclinical Fibrotic Disease Models

Disease Model Role of MMP-9 Role of MMP-10 Key Findings Citations
Pulmonary Fibrosis Profibrotic (promotes abnormal repair) Primarily Profibrotic (induces M2 macrophage switching) Inhibition of these MMPs is considered a potential therapeutic approach. nih.gov, consensus.app
Liver Fibrosis Profibrotic (inflammation, HSC activation) Profibrotic (inflammation, ECM remodeling) MMP-9 and MMP-10 are involved in inflammation and fibrosis progression. researchgate.net, mdpi.com, spandidos-publications.com
Kidney Fibrosis Profibrotic (induces EMT, activates TGF-β) Profibrotic (upregulated in CKD) MMP-9 and MMP-10 are upregulated and contribute to the progression of kidney fibrosis. nih.gov, researchgate.net

This table summarizes the general findings on the roles of MMP-9 and MMP-10 from various preclinical studies.

Wound Healing and Tissue Repair Research

The process of wound healing is a complex sequence of inflammation, proliferation, and remodeling, where MMPs play a crucial, time-dependent role.

In the initial stages of healing, MMPs, including MMP-9 and MMP-10, are secreted by inflammatory and epithelial cells. dovepress.com Their function is to break down the damaged ECM, facilitate the migration of keratinocytes for re-epithelialization, and support angiogenesis. dovepress.comnih.govnih.gov Specifically, migrating keratinocytes secrete MMP-10 to modulate their motility and advance wound closure. dovepress.com

However, in chronic, non-healing wounds, such as those seen in diabetic patients, the activity of MMPs like MMP-9 is often persistently elevated. dovepress.complos.org This excessive proteolytic environment leads to the degradation of newly formed matrix and essential growth factors, thereby impairing the healing process. dovepress.comfrontiersin.org The abundance of MMP-9 in chronic wounds can be up to 25 times higher than in acute, healing wounds and is considered a key enzyme responsible for matrix degradation in this pathological state. dovepress.com Therefore, inhibiting MMP-9 and MMP-10 could be a therapeutic strategy to restore balance in the wound microenvironment and promote the transition from a chronic inflammatory state to a productive healing phase.

Table 2: Research Findings on MMP-9/10 in Wound Healing Models

Phase of Healing Role of MMP-9 Role of MMP-10 Implication for Inhibition Citations
Acute Healing Essential for cell migration & ECM breakdown Essential for keratinocyte migration Inhibition may be detrimental in the early phase. dovepress.com, nih.gov, nih.gov
Chronic Wounds Overexpressed, degrades new matrix Implicated in matrix remodeling Inhibition could restore balance and promote healing. dovepress.com, frontiersin.org, tandfonline.com, plos.org

This table outlines the dual role of MMP-9 and MMP-10 in different stages of the wound healing process based on preclinical research.

Ocular Disease Models (e.g., Neovascularization)

Pathological angiogenesis, the formation of abnormal new blood vessels, is a hallmark of several debilitating ocular diseases, including wet age-related macular degeneration (AMD) and diabetic retinopathy. Both MMP-9 and MMP-2 are strongly implicated in this process. arvojournals.orgarvojournals.org

In models of choroidal neovascularization (CNV), a key feature of wet AMD, MMP-9 expression is significantly upregulated. arvojournals.org These enzymes degrade components of the basement membrane and extracellular matrix, which is a critical step for allowing endothelial cells to migrate and form new, leaky vessels. arvojournals.orgarvojournals.org Studies have shown that MMP-9, in particular, facilitates neovascularization not only by breaking down physical barriers but also by stimulating the production and secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor. arvojournals.org Mouse models deficient in MMP-9 show reduced levels of laser-induced CNV. arvojournals.org Similarly, in corneal neovascularization models, MMP-9 is overexpressed and contributes to the angiogenic process. sci-hub.sejci.org

Given the synergistic role of these gelatinases in promoting pathological vessel growth in the eye, a dual inhibitor of MMP-9 and MMP-10 could be a promising therapeutic strategy to block these processes. mdpi.comreviewofophthalmology.complos.org

Table 3: Summary of MMP-9/10 Function in Ocular Neovascularization Models

Ocular Disease Model Role of MMP-9 Role of MMP-10 Therapeutic Rationale Citations
Choroidal Neovascularization (CNV) Promotes endothelial cell migration, increases VEGF expression. Less defined, but stromelysins contribute to ECM remodeling. Inhibition may reduce vessel growth and leakage. arvojournals.org, mdpi.com, plos.org
Corneal Neovascularization Overexpressed; facilitates new vessel invasion. Contributes to ECM degradation. Inhibition could prevent loss of corneal avascularity. sci-hub.se, jci.org, researchgate.net
Diabetic Retinopathy Implicated in retinal neovascularization. Contributes to ECM remodeling. Targeting MMPs may prevent proliferative stages. arvojournals.org

This table summarizes the established roles of MMP-9 and its related enzyme family in preclinical models of ocular diseases characterized by neovascularization.

Aging Research Models and Related Biomarkers

The aging process is associated with chronic, low-grade inflammation (inflammaging) and significant changes in ECM homeostasis. Several MMPs, including MMP-9 and MMP-10, have been identified as key players and potential biomarkers in aging.

In studies of cardiac aging in mice, plasma levels of MMP-9 were found to be significantly elevated in senescent animals compared to adults. ahajournals.org This increase in MMP-9 correlated with age-related changes in heart structure and was linked to an underlying inflammatory mechanism involving macrophages. ahajournals.orgoup.com In human skin, levels of multiple MMPs, including MMP-9 and MMP-10, are elevated with age, contributing to the degradation of collagen and the characteristic signs of skin aging. mdpi.com

Furthermore, MMP-10 has been identified as a biomarker associated with cellular senescence and has been linked to age-related neurodegenerative diseases. researchgate.netmedrxiv.org The loss of MMP-10 in mice has been shown to cause premature features of aging in certain stem cell populations, highlighting its complex role in maintaining tissue homeostasis. frontiersin.org Given that the expression of both MMP-9 and MMP-10 is altered during the aging process and in age-related pathologies, their inhibition presents a potential avenue for research into mitigating age-associated tissue decline. wiadlek.pljournalagent.comnih.gov

Table 4: MMP-9 and MMP-10 in Aging Research Models

Aging Model/Aspect Role/Observation of MMP-9 Role/Observation of MMP-10 Relevance as Biomarker/Target Citations
Cardiac Aging Increased plasma and tissue levels in senescent mice. Not specified in this model. Potential plasma biomarker for cardiac aging. ahajournals.org, oup.com
Skin Aging Elevated levels contribute to collagen degradation. Elevated levels contribute to ECM degradation. Inhibition could be a strategy for anti-aging skin treatments. nih.gov, mdpi.com
Cellular Senescence Expressed by senescent cells. Expressed by senescent cells; linked to neuroinflammation. Potential biomarker for cellular senescence and age-related diseases. medrxiv.org, frontiersin.org

This table highlights the involvement of MMP-9 and MMP-10 as biomarkers and mediators in the aging process across different preclinical models.

Structure Activity Relationship Sar and Rational Design Approaches for Mmp 9/10 in 2 Analogs

Identification of Key Structural Features Contributing to MMP-9 and MMP-10 Inhibitory Activity

The inhibitory activity of compounds against MMP-9 and MMP-10 is largely dictated by specific interactions with the enzyme's active site. A critical component for many MMP inhibitors is a functional group capable of chelating the catalytic zinc ion (Zn²⁺) within the active site. nih.govmdpi.com This zinc-binding group (ZBG) is a primary determinant of inhibitory potency. nih.gov

The general structure of MMPs includes a catalytic domain with a highly conserved zinc-binding motif. mdpi.commdpi.com The active site can be further divided into subsites (S1', S2', etc.) that accommodate the side chains of the inhibitor. The S1' pocket is a key determinant of inhibitor selectivity. nih.govresearchgate.net For instance, the S1' pocket of MMP-9 is relatively large and can accommodate bulky hydrophobic groups. researchgate.net The flexibility of certain residues, such as Arg424 at the bottom of the S1' cavity in MMP-9, can influence inhibitor binding and selectivity. researchgate.net

In the context of Mmp-9/10-IN-2 and its analogs, specific structural elements are crucial for activity:

Zinc-Binding Group (ZBG): The presence of a group like a hydroxamate or carboxylic acid is essential for coordinating with the catalytic zinc ion. nih.govacs.org

Scaffold: The core structure of the molecule provides the framework for positioning the ZBG and other functional groups correctly within the active site. arxiv.org

P1' Substituent: The group occupying the S1' pocket significantly influences both potency and selectivity. Large, hydrophobic groups are often favored for interaction with the deep S1' pocket of gelatinases like MMP-9. researchgate.net

P2' and P3' Substituents: Modifications at these positions can also impact activity and selectivity by interacting with other subsites of the enzyme. researchgate.net

Strategies for Enhancing Potency and Selectivity Through Structural Modification

The primary goal in designing this compound analogs is to improve their potency against MMP-9 and MMP-10 while minimizing inhibition of other MMPs, thereby reducing potential side effects. Several strategies are employed to achieve this:

Modification of the P1' Group: Given the importance of the S1' pocket, altering the substituent at the P1' position is a common strategy. Introducing larger and more hydrophobic groups can enhance binding affinity for the deep S1' pocket of MMP-9. researchgate.net For example, replacing a smaller alkyl chain with a biphenyl (B1667301) group has been shown to increase potency. researchgate.net

Exploiting Differences in S1' Pocket Architecture: The S1' pockets of different MMPs have distinct topographies. For instance, the S1' pocket of MMP-1 is smaller and more restricted than that of MMP-9. researchgate.net Therefore, designing inhibitors with bulky P1' groups can confer selectivity for MMP-9 over MMP-1.

Targeting Exosites: Some strategies involve designing inhibitors that bind not only to the active site but also to exosites, which are secondary binding sites on the enzyme surface. plos.org This can lead to enhanced affinity and selectivity.

Introduction of Specific Functional Groups: The addition of functional groups that can form specific hydrogen bonds or other non-covalent interactions with residues in the active site can significantly enhance potency and selectivity. ub.edu

Impact of Functional Group Modifications on Ligand-Enzyme Binding and Biological Activity

The modification of functional groups on an inhibitor scaffold can have a profound impact on its interaction with the target enzyme and its subsequent biological effect.

Zinc-Binding Groups (ZBGs): The choice of ZBG is critical. Hydroxamic acids are potent zinc chelators but can suffer from poor selectivity and metabolic instability. nih.gov Carboxylates are another common ZBG, and their interaction with the zinc ion is also a key determinant of inhibitory activity. nih.gov The geometry and electronic properties of the ZBG can influence its coordination to the zinc ion and its interactions with surrounding amino acid residues. nih.gov

Hydrophobic Groups: The introduction of hydrophobic moieties, particularly at the P1' position, generally enhances binding to the hydrophobic S1' pocket of MMP-9. researchgate.net The size and shape of these groups must be optimized to fit snugly within the pocket.

Hydrogen Bond Donors and Acceptors: Incorporating groups capable of forming hydrogen bonds with the protein backbone or specific amino acid side chains can significantly increase binding affinity. ub.eduresearchgate.net For example, the interaction between a glutamine side chain at the P2' position and the backbone of Gly186 in MMP-9 has been identified as an important hydrogen bonding interaction. ub.edu

Modifications to Block Metabolism: In some cases, functional groups are modified to prevent metabolic inactivation. For example, replacing an aniline (B41778) group with a methylaminophenyl group can block N-acetylation, leading to a more stable and effective inhibitor. mdpi.com

Scaffold Hopping, Lead Optimization, and Analog Synthesis Methodologies

The development of novel this compound analogs often involves a cycle of design, synthesis, and testing.

Scaffold Hopping: This technique involves replacing the core structure (scaffold) of a known inhibitor with a different one while retaining the key pharmacophoric elements responsible for biological activity. mdpi.combeilstein-institut.de This can lead to the discovery of novel chemical series with improved properties, such as better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles or novel intellectual property. mdpi.com Computational tools are often used to identify suitable replacement scaffolds. beilstein-institut.de

Lead Optimization: Once a promising lead compound like this compound is identified, lead optimization is performed to fine-tune its properties. This involves making small, systematic modifications to the structure to improve potency, selectivity, and pharmacokinetic properties. whiterose.ac.uk This iterative process relies heavily on SAR data.

Analog Synthesis: The synthesis of analogs is a crucial part of the drug discovery process. Techniques like solid-phase peptide synthesis (SPPS) can be used for peptide-based inhibitors. ub.edu For small molecule inhibitors, various organic synthesis methodologies are employed to create libraries of related compounds for screening.

Computational Chemistry and In Silico Design Approaches

Computational methods play an increasingly important role in the rational design of MMP inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying key molecular descriptors that correlate with inhibitory potency, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govpsu.edu These models can highlight the importance of properties like molecular size, shape, and electronic features. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as an MMP. researchgate.netrjptonline.org Docking studies can provide insights into the specific interactions between an inhibitor and the active site residues, helping to explain observed SAR and guide the design of new analogs with improved binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-enzyme complex over time. rjptonline.orgnih.gov These simulations can reveal the flexibility of both the ligand and the protein, providing a more realistic picture of the binding event and helping to understand the stability of key interactions. acs.orgnstopenresearch.org MD simulations can also be used to calculate binding free energies, which can help to rank the potency of different inhibitors. mdpi.com

The following table summarizes the inhibitory activity of this compound and a related analog.

CompoundTargetIC50 (µM)% Inhibition
This compound (compound 6e) MMP-100.076
MMP-993.18% at 0.5 µM
Mmp-9/10-IN-1 (Compound 6b) NSCLC cells0.076
A549 cells0.139
Data from MedChemExpress. medchemexpress.com

Comparative Analysis with Other Matrix Metalloproteinase Inhibitors in Research

Distinguishing Features from Broad-Spectrum MMP Inhibitors (e.g., Batimastat, Marimastat)

Early MMP inhibitors, such as Batimastat and Marimastat, were characterized by their broad-spectrum activity, inhibiting a wide range of MMPs. researchgate.netnih.gov This lack of specificity, while initially promising, led to significant failures in clinical trials due to unforeseen side effects, most notably musculoskeletal syndrome. nih.govnih.gov These first-generation inhibitors were typically peptidomimetic molecules featuring a hydroxamate group, which chelates the zinc ion in the active site of the MMPs. nih.govacs.org This hydroxamate structure, however, was a key factor in their lack of selectivity and off-target effects. nih.gov

Mmp-9/10-IN-2 represents a departure from this approach. Its primary distinguishing feature is its non-hydroxamate, s-triazinedione-based chemical structure . nih.govnih.gov This design avoids the zinc-binding group associated with the toxicity of earlier broad-spectrum inhibitors. acs.org Instead of inhibiting most MMPs, this compound was developed for more targeted action, with potent inhibitory activity against MMP-10 and significant inhibition of MMP-9. nih.govmedchemexpress.com This dual selectivity contrasts sharply with the pan-inhibitory nature of Batimastat, which targets MMP-1, -2, -3, -7, -8, -9, -13, and -14, among others. aacrjournals.orgrsc.org

Another key difference lies in their research application and development context. Batimastat and Marimastat were hampered by poor pharmacokinetic properties, including low oral bioavailability and metabolic instability, which limited their effectiveness. nih.govreddit.com this compound belongs to a newer generation of inhibitors designed with improved pharmacological profiles in mind, aiming to overcome the hurdles that led to the termination of early clinical trials for its broad-spectrum predecessors. nih.govahajournals.org

FeatureThis compoundBatimastat & Marimastat
Chemical ClassNon-hydroxamate, s-triazinedione-based nih.govHydroxamate-based peptidomimetics acs.org
SelectivitySelective for MMP-9 and MMP-10 nih.govmedchemexpress.comBroad-spectrum (inhibits most MMPs) researchgate.netrsc.org
Key Research FocusTargeted inhibition for specific pathologies (e.g., NSCLC) nih.govGeneral anti-cancer (tumor invasion, angiogenesis) nih.gov
Primary LimitationResearch is still in early stagesLack of specificity, poor pharmacokinetics, severe side effects (musculoskeletal syndrome) nih.govreddit.com

Comparison with Other Selective MMP-9 and/or MMP-10 Inhibitors and Their Research Applications

As research has clarified the distinct and sometimes opposing roles of individual MMPs, the focus has shifted to developing highly selective inhibitors. frontiersin.orgnih.gov this compound's dual specificity is a noteworthy strategy within this paradigm.

Selective MMP-9 Inhibitors: Several inhibitors targeting only MMP-9 have been developed for various research applications. For instance, (R)-ND-336 is a thiirane-based selective inhibitor of MMP-2, MMP-9, and MT1-MMP, which has been investigated for promoting the healing of diabetic foot ulcers by inhibiting the detrimental effects of MMP-9 while sparing the beneficial MMP-8. nih.govrsc.org Another example is Andecaliximab (GS-5745) , a humanized monoclonal antibody that selectively inhibits MMP-9. nih.gov Its application has been explored in oncology and inflammatory diseases. Unlike these compounds that primarily target MMP-9, this compound offers the additional inhibition of MMP-10, which may be advantageous in cancers where both enzymes are drivers of pathology. nih.govnih.gov

Selective MMP-10 Inhibitors: Achieving selectivity for MMP-10 is particularly challenging due to its high structural homology with other stromelysins, especially MMP-3. nih.gov Research has led to the development of highly specific tools like H3 , a single-domain antibody that can selectively inhibit MMP-10 over MMP-3. nih.gov While valuable as a research tool, the therapeutic development of such antibody-based inhibitors can be complex. This compound, as a small molecule, offers a different modality for achieving MMP-10 inhibition. nih.gov Its potent activity against MMP-10 (IC₅₀ = 0.076 μM) makes it a significant compound in the limited arsenal (B13267) of selective MMP-10 inhibitors. nih.govmedchemexpress.com

The research application of this compound in non-small cell lung cancer (NSCLC) is based on the rationale that dual inhibition of both MMP-9 and MMP-10 can provide a more comprehensive blockade of tumor progression pathways than targeting either enzyme alone. nih.gov

InhibitorTarget(s)Inhibitory Concentration (IC₅₀/Kᵢ)Primary Research Application
This compound (Compound 6e)MMP-10, MMP-9MMP-10: 0.076 μM (IC₅₀) nih.govmedchemexpress.comNon-small cell lung cancer (NSCLC) chemosensitization nih.gov
(R)-ND-336MMP-9, MMP-2, MT1-MMPMMP-9: 19 nM (Kᵢ) nih.govrsc.orgDiabetic foot ulcers nih.gov
Andecaliximab (GS-5745)MMP-9N/A (Monoclonal Antibody) nih.govOncology, Inflammatory Bowel Disease nih.gov
H3 AntibodyMMP-10< 2 nM (Kᵢ) nih.govResearch tool for selective MMP-10 inhibition nih.gov

Analysis of Synergistic or Additive Effects with Other Research Agents (e.g., Sorafenib)

A key area of modern cancer research involves combination therapies to overcome resistance and enhance efficacy. This compound has been specifically investigated for its ability to chemosensitize NSCLC cells to the multi-kinase inhibitor Sorafenib . nih.gov

Research findings indicate a powerful synergistic effect between this compound (referred to as compound 6e in the study) and Sorafenib. When used in combination against A549 lung cancer cells, the MMP inhibitor significantly enhanced the cytotoxic efficacy of Sorafenib. nih.gov This synergy is quantified by the Combination Index (CI) and the Dose Reduction Index (DRI). A CI value significantly less than 1 indicates strong synergism. The combination of this compound and Sorafenib yielded a CI value of 0.096. nih.gov

Furthermore, the DRI value of 29.060 for Sorafenib demonstrates that in the presence of this compound, the concentration of Sorafenib required to achieve the same cytotoxic effect can be reduced by approximately 29-fold. nih.gov This is a critical finding, as lowering the required dose of a potent agent like Sorafenib could potentially mitigate its associated toxicities. The combination also resulted in a dramatic increase in anti-invasive activity (91.83% inhibition) and a significant downregulation of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor. nih.gov

This synergistic relationship suggests that by inhibiting MMP-9 and MMP-10, this compound may disrupt the tumor microenvironment in a way that makes cancer cells more vulnerable to the anti-angiogenic and anti-proliferative effects of Sorafenib. nih.gov

Limitations of Current Inhibitor Classes and Potential Research Advantages of this compound

The development of MMP inhibitors has been fraught with challenges. The primary limitation of the first-generation broad-spectrum inhibitors was their lack of selectivity, leading to the inhibition of protective MMPs and causing severe side effects. nih.govfrontiersin.org While the move toward selective inhibitors has been a major advance, challenges remain. Achieving high selectivity between closely related MMPs is difficult due to the conserved structure of their active sites. nih.gov Moreover, some MMPs can have both pro- and anti-tumorigenic roles depending on the cancer type and stage, complicating the selection of appropriate targets. frontiersin.org

This compound offers several potential research advantages in this context:

Avoidance of the Hydroxamate Group: Its non-hydroxamate structure may help circumvent the off-target effects and metabolic instability associated with this chemical class, which was a major drawback of early inhibitors. nih.govnih.gov

Dual Selectivity: Targeting both MMP-9 and MMP-10 simultaneously could be more effective than inhibiting a single MMP in certain cancers where both enzymes contribute to disease progression. This dual-action may reduce the likelihood of the cancer cells compensating for the loss of one enzyme's activity by upregulating another.

Chemosensitization Potential: The demonstrated synergy with Sorafenib positions this compound as a promising adjuvant agent. nih.gov Its ability to enhance the efficacy of an established anti-cancer drug is a significant advantage, potentially revitalizing the use of MMP inhibitors in oncology combination therapies.

Targeted Application: By focusing on specific cancer types like NSCLC where MMP-9 and MMP-10 are implicated, this compound aligns with the modern, targeted approach to cancer therapy, moving away from the "one-size-fits-all" strategy that led to the failure of broad-spectrum inhibitors. nih.gov

Methodological Advancements and Challenges in Researching Mmp 9/10 in 2

Development of Advanced In Vitro and Ex Vivo Assay Systems for MMP-9/10 Activity and Specificity

The rigorous characterization of an inhibitor's potency and selectivity is the foundation of its preclinical development. For an inhibitor like Mmp-9/10-IN-2, a multi-faceted approach employing a variety of assay systems is necessary to build a comprehensive activity profile.

Biochemical Assays: These assays directly measure the enzymatic activity of purified MMP-9 and MMP-10 and the inhibitor's effect.

Fluorogenic Peptide Assays: These are high-throughput assays where a specific peptide substrate for MMP-9 or MMP-10 is linked to a quenched fluorophore. Upon cleavage by the enzyme, the fluorophore is released, and the resulting increase in fluorescence is proportional to enzyme activity. They are highly sensitive and widely used for initial screening and determining inhibitory constants (Ki). nih.gov

Colorimetric Assays: Similar to fluorogenic assays, these use a chromogenic substrate that releases a colored product upon cleavage, which can be quantified by spectrophotometry. They are often used in commercially available kits for measuring MMP activity. acs.org

Gelatin Zymography: This technique is a cornerstone for studying gelatinases like MMP-2 and MMP-9. tandfonline.com Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the substrate. Areas of enzymatic activity appear as clear bands against a stained background. tandfonline.com While highly sensitive for detecting enzyme presence, its quantification can be less precise than other methods. tandfonline.com

Immunoassays: Enzyme-Linked Immunosorbent Assays (ELISAs) are indispensable for quantifying the total amount of MMP-9 and MMP-10 protein in biological samples, such as cell culture supernatants, serum, or plasma. rndsystems.comnih.govrndsystems.com Specific antibodies are used to capture the MMP protein, allowing for its detection. rndsystems.com ELISAs can be designed to measure the pro-enzyme, the active enzyme, or the total enzyme concentration, providing crucial information about enzyme expression levels in response to stimuli or in disease states. rndsystems.comrndsystems.com

Ex Vivo and Cell-Based Assays: These assays provide insights into the inhibitor's efficacy in a more biologically relevant context.

Cell Migration and Invasion Assays: The modified Boyden chamber assay is a common method where cells are seeded in an upper chamber and migrate through a porous membrane coated with an extracellular matrix component (like gelatin or Matrigel) toward a chemoattractant in the lower chamber. ahajournals.org The inhibitory effect of a compound like this compound on the ability of cancer cells to invade the matrix can be quantified by counting the cells that reach the lower side of the membrane. ahajournals.org

Ex Vivo Tissue Culture: Tissue samples, such as tumor biopsies or arterial rings, can be cultured in the laboratory. acs.org These models allow researchers to study the effect of an inhibitor on MMP activity within the complex cellular and matrix environment of the tissue, bridging the gap between in vitro and in vivo studies.

Table 1: Comparison of In Vitro and Ex Vivo Assay Systems for MMP-9/10 Inhibitor Characterization
Assay TypePrinciplePrimary OutputKey AdvantageLimitation
Fluorogenic Peptide AssayCleavage of a quenched fluorescent peptide substrate by purified MMPs. nih.govEnzyme kinetics (Ki, IC50).High sensitivity and suitability for high-throughput screening.Uses purified enzymes, lacks biological context of cells/tissues.
Gelatin ZymographyDigestion of gelatin substrate within a polyacrylamide gel by separated MMPs. tandfonline.comDetection of active and pro-MMP-2/9 based on molecular weight.High sensitivity for detecting gelatinase activity, distinguishes pro- vs. active forms. tandfonline.comSemi-quantitative, can be influenced by sample processing.
ELISAAntibody-based capture and detection of total MMP protein. rndsystems.comrndsystems.comConcentration of MMP protein (ng/mL).Highly specific and quantitative for total protein levels in complex biological fluids. nih.govDoes not measure enzymatic activity directly. rndsystems.com
Cell Invasion Assay (Boyden Chamber)Quantification of cells migrating through a matrix-coated membrane. ahajournals.orgPercentage of invasion inhibition.Functional readout of the inhibitor's effect on a key pathological process.Results can be influenced by factors other than MMP inhibition (e.g., cytotoxicity).
Ex Vivo Tissue CultureTreatment of isolated tissue in culture with the inhibitor. acs.orgChanges in tissue MMP activity, cell behavior, or matrix integrity.High biological relevance, maintains tissue architecture.Limited throughput, variability between tissue samples.

Imaging Techniques for Monitoring MMP Activity and Inhibitor Distribution in Preclinical Models

Visualizing where and when MMP-9 and MMP-10 are active in a living organism and whether an inhibitor reaches its target is crucial for preclinical development. Molecular imaging techniques provide non-invasive windows into these dynamic processes. nih.govnih.gov

Optical Imaging (Fluorescence and Bioluminescence): These modalities are widely used in small animal models.

Fluorescent Probes: Activatable probes are a key innovation. These probes are typically optically silent until they are cleaved by a specific MMP, leading to a significant increase in fluorescence at the site of enzyme activity. acs.orgrevvity.comnih.gov This allows for real-time imaging of MMP-2/9 activity in tumors or sites of inflammation. nih.govnih.gov Alternatively, an inhibitor like this compound could be directly labeled with a fluorophore to track its biodistribution.

Bioluminescence Imaging (BLI): This technique relies on the detection of light produced by luciferase enzymes. Transgenic mouse models have been developed where the luciferase gene is placed under the control of the MMP-9 promoter. nih.gov In these models, light is produced in tissues where the MMP-9 gene is actively being transcribed, providing a powerful tool to study gene regulation in vivo in response to disease or treatment. nih.goviiarjournals.orgiiarjournals.org

Radionuclide Imaging (SPECT and PET): Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) offer high sensitivity and the ability to quantify biological processes, making them translatable to clinical settings. nih.govnih.govresearchgate.net For these techniques, an MMP inhibitor is labeled with a radionuclide (e.g., 99mTc for SPECT, 64Cu or 18F for PET). nih.govahajournals.org The resulting radiotracer is injected into the animal, and the imaging scanner detects the gamma rays emitted, allowing for three-dimensional visualization and quantification of where the inhibitor accumulates, presumably at sites of high MMP expression. nih.govrug.nl

Table 2: Preclinical Imaging Techniques for MMP Inhibitor Research
ModalityPrincipleInformation GainedAdvantageDisadvantage
Fluorescence ImagingDetection of light from activatable or inhibitor-conjugated fluorophores. acs.orgnih.govReal-time enzyme activity, inhibitor localization.High resolution, relatively low cost.Limited tissue penetration depth, difficult to quantify precisely. researchgate.net
Bioluminescence Imaging (BLI)Detection of light from luciferase expressed under an MMP promoter. nih.govMMP gene expression/transcription.High signal-to-background ratio, good for studying gene regulation. iiarjournals.orgRequires genetically modified animals, limited spatial resolution.
SPECTDetection of single photons from an inhibitor labeled with a gamma-emitting isotope. nih.gov3D biodistribution and target engagement of the inhibitor.Good sensitivity, ability to image multiple tracers simultaneously. Lower spatial resolution than PET.
PETDetection of coincident photons from an inhibitor labeled with a positron-emitting isotope. researchgate.netahajournals.orgQuantitative 3D biodistribution and target engagement.Highest sensitivity and quantitative accuracy, clinically translatable. ahajournals.orgHigher cost, requires a cyclotron for many isotopes.

Challenges in Translating In Vitro Findings to In Vivo Efficacy (Preclinical Context)

A significant hurdle in the development of MMP inhibitors has been the frequent failure of compounds with high in vitro potency to demonstrate efficacy in preclinical animal models and, subsequently, in human clinical trials. bohrium.comnih.gov This gap stems from several complex challenges.

Lack of Specificity: The catalytic sites of different MMPs are highly similar, making it difficult to design inhibitors that target only MMP-9 and MMP-10 without affecting other MMPs. nih.govnih.gov Inhibition of MMPs that have protective or beneficial roles can lead to unexpected side effects, such as the musculoskeletal syndrome observed with early broad-spectrum inhibitors. nih.govnih.gov

Poor Pharmacokinetics: A compound must reach its target tissue in sufficient concentration and for an adequate duration. Many potent inhibitors suffer from poor oral bioavailability, rapid metabolism, or inability to penetrate target tissues effectively, limiting their in vivo efficacy. bohrium.com

Complexity of the Protease Web: In vivo, MMPs are part of a complex network of proteases, inhibitors (like TIMPs), and substrates. nih.gov The net effect of inhibiting one or two MMPs can be difficult to predict, as other proteases may compensate, or the inhibition might disrupt crucial signaling pathways. nih.gov For instance, some MMPs can process cytokines and chemokines, and inhibiting this activity can have unforeseen consequences on inflammation and immune responses. nih.gov

Discordant Animal Models: The role of a specific MMP can vary between different animal models of disease and may not accurately reflect its role in human pathology. nih.gov Furthermore, early clinical trials often tested inhibitors in late-stage, metastatic cancers, whereas preclinical data often showed the greatest effect in early-stage disease, highlighting a mismatch in trial design. tandfonline.comtandfonline.com

Standardization of Research Protocols for Enhanced Reproducibility and Comparability

The "reproducibility crisis" is a well-documented concern across preclinical biomedical research, and the MMP inhibitor field is no exception. nih.govnih.gov A lack of standardized protocols can lead to conflicting results between laboratories, wasted resources, and difficulty in building upon prior work. Enhancing reproducibility for a compound like this compound requires a commitment to rigor and transparency.

Key areas for standardization include:

Assay Conditions: The conditions for enzymatic and cell-based assays, including substrate concentration, buffer composition, incubation times, and cell line authentication, should be clearly defined and consistently applied.

Animal Models: The choice of animal model, including species, strain, age, and sex, should be justified and thoroughly reported. nih.gov The methods for disease induction and the endpoints for measuring efficacy must be standardized to allow for meaningful comparisons across studies.

Reagent and Compound Handling: Detailed information on the source, purity, and handling of inhibitors and other critical reagents is essential. The formulation and administration route of the test compound must be consistent.

Data Analysis and Reporting: Pre-specifying data analysis plans can help avoid selective reporting of positive results. nih.gov Full transparency in reporting all experimental details, including negative results, following guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, is critical for allowing other researchers to accurately replicate and interpret the findings. nih.gov

By embracing these principles, the research community can build a more reliable and robust foundation of knowledge, ultimately facilitating the successful translation of promising inhibitors from the laboratory to the clinic.

Future Research Directions and Unresolved Questions for Mmp 9/10 in 2

Elucidating Novel Downstream Signaling Pathways Modulated by MMP-9/10 Inhibition

The canonical roles of MMP-9 and MMP-10 in extracellular matrix (ECM) degradation are well-established. However, their influence extends to the cleavage and activation of a diverse array of signaling molecules, including cytokines, chemokines, and growth factors. researchgate.netphysiology.org A crucial area of future research lies in identifying the novel downstream signaling cascades that are specifically modulated by the inhibition of MMP-9 and MMP-10 with Mmp-9/10-IN-2.

Several signaling pathways are known to regulate the expression of MMP-9, including the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT), mitogen-activated protein kinases (MAPK)/extracellular-signal-regulated kinases (ERK), and NF-κB pathways. mdpi.com Inhibition of MMP-9/10 could, in turn, create feedback loops that affect these and other pathways. For instance, proMMP-9 has been shown to interact with cell surface receptors like CD44, leading to the activation of signaling cascades such as PI3K/AKT and ERK. researchgate.net By blocking this interaction, this compound could disrupt these downstream effects, a hypothesis that warrants thorough investigation.

Future studies should employ global, unbiased approaches like phosphoproteomics and transcriptomics to map the signaling networks impacted by this compound in various cellular contexts. This will not only deepen our understanding of the compound's mechanism of action but may also reveal novel therapeutic targets and biomarkers of response.

Investigation of this compound in Emerging Disease Areas (Preclinical)

While the roles of MMP-9 and MMP-10 are extensively studied in cancer and cardiovascular diseases, their involvement in a broader spectrum of pathologies is increasingly recognized. physiology.orgtandfonline.com This opens up new avenues for the preclinical investigation of this compound in emerging disease areas.

Table 1: Potential Emerging Disease Areas for this compound Investigation

Disease AreaRationale for Investigation
Inflammatory Bowel Disease (IBD) MMP-9 is implicated in the breakdown of the intestinal barrier and the potentiation of inflammatory chemokines like IL-8. frontiersin.org However, the role of MMP-9 in IBD is complex, and targeted inhibition with this compound could offer a more nuanced therapeutic approach than broad-spectrum MMP inhibitors. frontiersin.orgresearchgate.net
Neuroinflammatory and Neurodegenerative Diseases MMP-9 and MMP-2 have been implicated in the pathogenesis of immune-mediated neuropathies like chronic inflammatory demyelinating polyneuropathy (CIDP) and myasthenia gravis. researchgate.net Investigating the efficacy of this compound in preclinical models of these disorders is a logical next step.
Liver Diseases MMPs play a critical role in liver fibrosis, cirrhosis, and cancer. imrpress.com The MMP-9/TIMP-1 complex is being explored as a biomarker for active fibrogenesis in hepatitis C. imrpress.com Preclinical studies could assess the potential of this compound in mitigating liver fibrosis and disease progression.
Retinopathies MMP-9 has been linked to the pathogenesis of neovascular eye diseases like diabetic retinopathy and choroidal neovascularization. arvojournals.org The compound's ability to modulate angiogenesis and inflammation could be beneficial in these conditions.

Exploring Combined Research Strategies with this compound and Other Agents

The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve optimal outcomes. aacrjournals.org Future preclinical research should focus on exploring the synergistic potential of this compound with other therapeutic agents.

For instance, in pancreatic cancer models, combining MMP inhibition with cytotoxic therapies like gemcitabine (B846) has shown superior efficacy in reducing tumor implantation and prolonging survival compared to either treatment alone. aacrjournals.org Similarly, combining an anti-MMP9 antibody with nab-paclitaxel-based chemotherapy demonstrated improved survival in preclinical pancreatic cancer models. nih.gov These findings strongly support the investigation of this compound in combination with standard-of-care chemotherapies and targeted agents across various cancer types.

Furthermore, given the role of MMPs in modulating the tumor microenvironment and immune responses, combining this compound with immunotherapies, such as checkpoint inhibitors, is a particularly promising avenue. MMP-9 can cleave and activate cytokines like IL-8, which influences neutrophil chemotaxis, suggesting that its inhibition could impact the immune landscape of tumors. nih.gov

Advanced Preclinical Models for Deeper Understanding of this compound Efficacy and Mechanisms

To better predict the clinical efficacy of this compound, it is imperative to move beyond traditional 2D cell culture and simple animal models. The use of more sophisticated and clinically relevant preclinical models is crucial for a deeper understanding of the compound's effects.

Table 2: Advanced Preclinical Models for this compound Research

Model TypeAdvantages for this compound Research
Organoid Cultures Patient-derived organoids can better recapitulate the 3D architecture and cellular heterogeneity of tumors, providing a more accurate platform to assess the anti-invasive and anti-metastatic effects of this compound.
Humanized Mouse Models These models, engrafted with human immune cells, are invaluable for studying the interplay between MMP-9/10 inhibition and the human immune system in the context of cancer and inflammatory diseases.
Genetically Engineered Mouse Models (GEMMs) GEMMs that spontaneously develop tumors in an immunocompetent setting offer a more physiologically relevant system to study the long-term effects of this compound on tumor progression, metastasis, and the tumor microenvironment.
Microfluidic "Tumor-on-a-Chip" Devices These devices can model the dynamic interactions between tumor cells, stromal cells, and the vasculature, allowing for real-time analysis of cell migration and invasion under the influence of this compound.

The use of reporter mouse models can also provide valuable insights into the in vivo activity of MMPs and the efficacy of inhibitors like this compound. imrpress.com

Methodological Innovations for Comprehensive Activity and Selectivity Profiling

A significant challenge in the development of MMP inhibitors has been achieving selectivity, as early broad-spectrum inhibitors failed in clinical trials due to off-target effects. nih.govaacrjournals.org While this compound is designed for selectivity, continuous innovation in profiling methods is essential to fully characterize its activity and specificity.

Techniques such as activity-based protein profiling (ABPP) can be employed for the quantitative evaluation of enzyme activity in complex biological samples. nih.gov This method utilizes inhibitor arrays to identify selective inhibitors and assess their activity in crude proteomes. nih.gov

Furthermore, advanced proteomic techniques, including zymography and mass spectrometry-based approaches, can be used to analyze the various proteoforms of MMP-9 and MMP-10 (e.g., latent, active, complexed, truncated) and how they are affected by this compound. frontiersin.org Understanding the impact of the inhibitor on the full spectrum of MMP proteoforms is critical, as different forms can have distinct biological activities.

Developing more sensitive and specific assays to measure the activity of MMP-9 and MMP-10 in various biological fluids and tissues will also be crucial for both preclinical and potential future clinical studies. tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.